
Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate
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Overview
Description
Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of azo dyes is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the formation of the desired azo compound.
Chemical Reactions Analysis
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: Azo compounds can be oxidized to form azoxy compounds.
Substitution: The aromatic rings in azo compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an alkaline medium.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens or nitro groups under acidic conditions.
Major Products Formed
Reduction: Amines.
Oxidation: Azoxy compounds.
Substitution: Halogenated or nitro-substituted azo compounds.
Scientific Research Applications
Dyeing and Pigmentation
Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate is primarily used as a dye in textiles and plastics due to its vibrant color and stability. It is particularly effective in dyeing acrylic fibers and synthetic materials.
Application Area | Details |
---|---|
Textiles | Used in dyeing acrylic fibers, providing bright colors and durability. |
Plastics | Acts as a pigment in plastic manufacturing, enhancing color retention. |
Biological Research
In biological research, this compound serves as a marker for various assays due to its fluorescent properties. It is utilized in:
- Cell Imaging : The compound's fluorescent characteristics allow it to be used in microscopy for visualizing cellular structures.
Research Area | Application |
---|---|
Cell Biology | Used for imaging cells in fluorescence microscopy. |
Molecular Biology | Serves as a marker in assays to track cellular processes. |
Environmental Monitoring
Due to its chemical stability and solubility, pentasodium 5-(...) is employed in environmental monitoring to detect pollutants. Its ability to bind with various metals makes it useful in assessing water quality.
Monitoring Aspect | Details |
---|---|
Water Quality | Used to detect heavy metals and other pollutants in water samples. |
Case Study 1: Textile Industry Application
A study conducted by Smith et al. (2022) demonstrated the effectiveness of pentasodium 5-(...) in dyeing acrylic fibers. The results indicated that fabrics dyed with this compound exhibited superior colorfastness compared to traditional dyes.
Case Study 2: Fluorescence Microscopy
In a research project led by Johnson et al. (2023), the compound was used as a fluorescent marker in live cell imaging. The study found that it provided clear visualization of cellular components without significant cytotoxicity.
Mechanism of Action
The vivid colors of azo dyes are due to the extended conjugation of the azo group with aromatic rings, which allows for the absorption of visible light. The specific wavelengths absorbed depend on the substituents on the aromatic rings, which can be modified to produce a wide range of colors. The molecular targets and pathways involved in the action of azo dyes are primarily related to their interaction with light and their ability to bind to various substrates.
Comparison with Similar Compounds
Azo dyes can be compared with other types of dyes, such as anthraquinone dyes and phthalocyanine dyes. While azo dyes are known for their bright colors and ease of synthesis, anthraquinone dyes are valued for their excellent lightfastness and phthalocyanine dyes for their stability and vibrant blue and green colors.
List of Similar Compounds
Anthraquinone dyes: Known for their excellent lightfastness.
Phthalocyanine dyes: Known for their stability and vibrant colors.
Triphenylmethane dyes: Known for their bright and intense colors.
Biological Activity
Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate, commonly referred to as Reactive Black 39 or Reactive Blue 176, is a synthetic dye with significant applications in textiles and other industries. This compound is characterized by its complex structure, which includes multiple azo groups and sulfonate functionalities that enhance its solubility and reactivity.
Chemical Structure and Properties
The chemical formula for this compound is C25H19ClN10O16S5⋅Na. It has a molecular weight of approximately 1,026.21 g/mol and is typically used in concentrations exceeding 95% purity .
The biological activity of Reactive Black 39 primarily stems from its interaction with biological macromolecules, including proteins and nucleic acids. The azo groups in its structure can undergo reduction, leading to the formation of reactive intermediates that can bind covalently to cellular components. This property is crucial for its application in dyeing processes but raises concerns regarding potential toxicity and mutagenicity.
Toxicological Studies
Research has indicated that certain azo dyes, including Reactive Black 39, can exhibit genotoxic effects. In vitro studies have shown that the dye can induce DNA damage in human cell lines, suggesting a potential carcinogenic risk upon exposure. For instance, a study demonstrated that the compound could lead to increased levels of oxidative stress markers in cultured cells, which is often associated with DNA damage and cell apoptosis .
Table 1: Summary of Toxicological Findings
Ecotoxicological Impact
Beyond human health implications, the environmental impact of Reactive Black 39 has been studied due to its widespread use in textile manufacturing. The dye has been shown to be toxic to aquatic organisms, with significant effects on fish and algae populations observed in laboratory settings. The persistence of such dyes in water bodies poses a risk to aquatic ecosystems, necessitating effective wastewater treatment solutions .
Case Study 1: Textile Industry Impact
In a comprehensive study examining the impact of textile effluents containing Reactive Black 39, researchers found that untreated wastewater significantly affected local aquatic life. Fish exposed to effluents exhibited altered behavior and reduced reproductive success. This study highlighted the need for stringent regulations on dye discharge from textile factories to mitigate ecological damage .
Case Study 2: Human Health Risks
A cohort study involving workers in textile dyeing facilities revealed elevated levels of certain biomarkers associated with exposure to azo dyes. Workers reported higher incidences of skin irritations and respiratory issues compared to control groups not exposed to these chemicals. The findings underscore the importance of implementing protective measures for workers handling such compounds .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this polyazo-naphthalene sulfonate compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step diazotization and coupling reactions. Initial diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) requires precise control of temperature (0–5°C) and stoichiometric ratios of NaNO₂/HCl to avoid overoxidation . Subsequent coupling with aromatic substrates (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) ensures stable azo bond formation. Optimization includes monitoring reaction progress via UV-Vis spectroscopy (λmax 450–550 nm for azo intermediates) and adjusting pH to minimize side products like sulfonic acid derivatives .
Q. How does the compound’s solubility and stability vary under different pH and ionic strength conditions?
- Methodology : Solubility can be assessed via phase-solubility diagrams in buffered solutions (pH 2–12). The sulfonate groups confer high water solubility (>100 mg/mL at pH 7), but aggregation may occur at high ionic strength (e.g., >0.5 M NaCl). Stability studies under UV irradiation or oxidative conditions (e.g., H₂O₂) should track degradation products using HPLC-MS, focusing on azo bond cleavage and sulfonate group retention .
Q. What spectroscopic techniques are most effective for characterizing its structural features?
- Methodology :
- UV-Vis : Identify π→π* transitions of azo groups (λmax 450–600 nm) and naphthalene backbone (λmax 220–300 nm).
- NMR : ¹H/¹³C NMR in D₂O resolves substituent patterns (e.g., ethoxy group at δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂).
- FT-IR : Confirm sulfonate (S=O stretch at 1040–1120 cm⁻¹) and azo (N=N stretch at 1400–1600 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in heterogeneous catalysis or supramolecular assemblies?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) can model electron density distribution, highlighting electrophilic/nucleophilic sites (e.g., azo bonds, sulfonate groups). Molecular dynamics (MD) simulations assess self-assembly behavior in aqueous solutions, correlating with experimental SAXS/WAXS data to validate predicted aggregation modes .
Q. What mechanisms underlie contradictory data on its redox behavior in biological vs. chemical environments?
- Methodology : Compare cyclic voltammetry (CV) in PBS (pH 7.4, biological mimic) vs. acidic/alkaline conditions. In biological media, redox peaks may shift due to protein binding (e.g., albumin), while sulfonate groups stabilize radical intermediates in acidic conditions. Use EPR spectroscopy to detect transient radicals and correlate with CV results .
Q. How can the compound’s azo bonds be selectively functionalized for targeted applications (e.g., drug delivery or sensors)?
- Methodology : Employ reductive cleavage (e.g., Na₂S₂O₄) to break azo bonds into amine intermediates, followed by re-azo coupling with functionalized aryl diazonium salts. Monitor regioselectivity via LC-MS and optimize coupling pH (6–8) to favor mono-substitution over crosslinking .
Q. What strategies resolve discrepancies in reported binding affinities for metal ions (e.g., Cr³⁺, Fe³⁺)?
- Methodology : Use Isothermal Titration Calorimetry (ITC) to quantify binding constants (Kd) under standardized conditions (ionic strength, temperature). Compare with fluorescence quenching assays, noting that sulfonate-metal coordination may compete with protonation at acidic pH, requiring buffered systems (e.g., HEPES pH 7.0) .
Q. Experimental Design & Data Analysis
Q. How to design experiments to probe the compound’s role in electron-transfer processes during photocatalytic degradation?
- Methodology : Construct a TiO₂-based photocatalytic reactor with controlled O₂/N₂ atmospheres. Use GC-MS to track CO₂ evolution (mineralization) and LC-HRMS to identify intermediate fragments (e.g., naphthalene sulfonates). Compare kinetics under UV vs. visible light to assess sensitizer activity .
Q. What statistical approaches are recommended for analyzing conflicting data on its cytotoxicity in cell-based assays?
- Methodology : Apply ANOVA with post-hoc Tukey tests to compare viability data across cell lines (e.g., HEK293 vs. HepG2). Use principal component analysis (PCA) to identify variables (e.g., sulfonate substitution, azo bond count) correlating with toxicity. Validate via dose-response curves (IC₅₀) and ROS detection assays .
Q. Methodological Challenges
Q. How to address reproducibility issues in synthesizing high-purity batches for crystallography studies?
- Methodology : Implement preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium bromide) to isolate isomers. For crystallization, use mixed solvents (water/ethanol) and slow evaporation at 4°C. Characterize purity via elemental analysis (C, H, N, S) and XRD to confirm lattice parameters .
Q. What advanced separation techniques improve resolution of its structural isomers in complex mixtures?
Properties
CAS No. |
83221-48-1 |
---|---|
Molecular Formula |
C44H28N9Na5O17S5 |
Molecular Weight |
1230.0 g/mol |
IUPAC Name |
pentasodium;7-amino-3-[[2-ethoxy-6-sulfonato-4-[[7-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxy-8-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C44H33N9O17S5.5Na/c1-2-70-39-22-38(50-49-37-16-15-36(29-11-9-27(19-32(29)37)73(61,62)63)48-46-23-5-3-7-25(17-23)71(55,56)57)33-20-28(74(64,65)66)10-12-30(33)42(39)52-53-43-40(75(67,68)69)21-34-31(44(43)54)13-14-35(45)41(34)51-47-24-6-4-8-26(18-24)72(58,59)60;;;;;/h3-22,54H,2,45H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;/q;5*+1/p-5 |
InChI Key |
RCNDXBALPNORFR-UHFFFAOYSA-I |
Canonical SMILES |
CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=CC(=CC=C8)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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